molecular formula C12H14N4O3 B1474056 Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 927802-15-1

Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1474056
CAS No.: 927802-15-1
M. Wt: 262.26 g/mol
InChI Key: NPKFDJICIJIRQK-UHFFFAOYSA-N
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Description

Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. Key structural features include:

  • 3-(Tetrahydrofuran-2-yl) group: Introduces a cyclic ether moiety, influencing lipophilicity and stereoelectronic properties.
  • 6-Carboxylate ester: Provides a handle for further derivatization or hydrolysis to carboxylic acid.

Properties

IUPAC Name

methyl 8-amino-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-18-12(17)7-5-8(13)10-14-15-11(16(10)6-7)9-3-2-4-19-9/h5-6,9H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKFDJICIJIRQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C(=NN=C2C(=C1)N)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies forTriazolo[4,3-a]pyridines

Preparation oftriazolo[4,3-a]pyridines typically involves convergent synthetic approaches combining key building blocks such as substituted pyridines, hydrazine derivatives, and appropriate electrophilic partners. These methods often require multi-step sequences including cyclization, condensation, and functional group transformations.

A patent discloses methods for preparing relatedtriazolo[4,3-a]pyridines via convergent synthesis involving hydrazinyl-substituted pyridines and esters or acids, highlighting the utility of hydrazine derivatives in constructing the triazole ring fused to the pyridine core.

Microwave-Mediated Catalyst-Free Synthesis Approach

A significant advancement in the synthesis of triazolopyridines is the development of a microwave-mediated, catalyst-free, and additive-free tandem reaction. This method involves:

  • Starting materials: enaminonitriles and benzohydrazides.
  • Mechanism: transamidation followed by nucleophilic addition to nitriles and intramolecular condensation.
  • Conditions: microwave irradiation in dry toluene at elevated temperatures (around 140 °C).
  • Advantages: rapid reaction times, good to excellent yields, broad substrate scope, and environmentally benign conditions.

This approach avoids the use of metal catalysts or hazardous oxidants, thereby reducing chemical hazards and improving sustainability.

Detailed Reaction Conditions and Optimization

The microwave-assisted synthesis was optimized through systematic variation of solvents, additives, temperature, and reaction time. Key findings include:

Parameter Condition Yield (%) Notes
Solvent Dry toluene 86-89 Best yields with molecular sieves to remove moisture
Temperature 140 °C (microwave) 89 Optimal temperature for balance of yield and time
Reaction Time 3-5 hours (conventional), 40-90 min (microwave) 76-89 Microwave reduces reaction time significantly
Additives None or molecular sieves Up to 89 Acidic additives like TFA gave slightly lower yields; bases inhibited reaction
Hydrazide Equivalence 2 equiv. 89 Lower equivalents reduced yield significantly

(Table 1 summarizes the solvent and additive screening, temperature effects, and microwave conditions for the model reaction).

Substrate Scope and Functional Group Tolerance

The method tolerates various substituents on the benzohydrazide component, including electron-donating groups (methoxy, methyl) and electron-withdrawing groups (trifluoromethyl, nitro). Yields vary accordingly:

Entry Substituent (R) Yield (%) Notes
3a Phenyl (unsubstituted) 83 Standard
3b 4-Methoxyphenyl 89 Electron-donating, high yield
3d 4-Trifluoromethylphenyl 74 Electron-withdrawing, good yield
3e 4-Nitrophenyl 24 Strong electron-withdrawing, low yield

Heteroaryl substituents such as pyridinyl and thiophenyl also afforded good yields, demonstrating the method's versatility.

Proposed Synthetic Route for Methyl 8-amino-3-(tetrahydrofuran-2-yl)-triazolo[4,3-a]pyridine-6-carboxylate

Based on the above methodologies, the preparation of the target compound likely involves:

Summary Table of Preparation Method Parameters

Step Reagents Conditions Yield (%) Notes
Pyridine precursor synthesis Starting pyridine, tetrahydrofuran-2-yl substituent source Standard organic synthesis Variable Requires regioselective substitution
Hydrazide formation Appropriate hydrazine derivative Standard hydrazide synthesis High Precursor to triazole ring
Cyclization Enaminonitrile + hydrazide Microwave, dry toluene, 140 °C, 3 h Up to 89 Catalyst-free, eco-friendly
Purification Chromatography or recrystallization Ambient conditions High purity Confirm structure by spectroscopy

Research Findings and Advantages

  • The microwave-assisted method significantly reduces reaction time compared to conventional heating.
  • Catalyst-free and additive-free conditions minimize environmental impact.
  • The method exhibits good functional group tolerance, allowing for structural modifications.
  • Use of dry solvents and molecular sieves improves yields by preventing hydrolysis or side reactions.
  • The approach is scalable and suitable for late-stage functionalization, facilitating medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Oncology

Recent studies indicate that derivatives of triazolopyridine compounds, including methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, exhibit potent anti-cancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cancer progression.

For instance, compounds similar to this triazolopyridine have demonstrated effectiveness as inhibitors of p38 mitogen-activated protein kinase (p38 MAPK), which is implicated in tumor necrosis factor (TNF) production and inflammatory pathways associated with cancer development . Their ability to selectively target these pathways makes them promising candidates for cancer therapy.

Virology

The compound has also been evaluated for its antiviral properties. Research indicates that triazolopyridine derivatives can inhibit viral replication in several types of viruses, including HIV and influenza . The mechanism typically involves interference with viral entry or replication processes, thus reducing the viral load in infected cells.

Respiratory Diseases

This compound has potential applications in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD). Its role as a p38 MAPK inhibitor suggests that it could reduce inflammation and improve airway function . The favorable pharmacokinetic properties of this compound allow for effective delivery via inhalation routes.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a related triazolopyridine compound significantly inhibited the growth of breast cancer cells in vitro. The compound was administered at varying concentrations, showing a dose-dependent response with IC50 values indicating substantial potency against cancer cell lines .

Case Study: Antiviral Efficacy

In another study focusing on HIV, a series of triazolopyridine derivatives were synthesized and tested for their ability to inhibit viral replication. The results indicated that certain modifications to the triazole ring enhanced antiviral activity significantly, leading to further exploration of structure-activity relationships .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
OncologyInhibition of p38 MAPK and TNF productionPotent anti-cancer activity against various cell lines
VirologyInhibition of viral replicationEffective against HIV and influenza viruses
Respiratory DiseasesReduction of inflammation via p38 MAPK inhibitionPotential treatment for COPD with inhalation delivery

Mechanism of Action

The mechanism of action of Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations

The [1,2,4]triazolo[4,3-a]pyridine scaffold is versatile, with substituents at positions 3 and 8 dictating properties. Key analogs include:

Compound Name (Reference) Substituent (Position 3) 8-Position Molecular Formula Molecular Weight Key Features
Target Compound Tetrahydrofuran-2-yl Amino C₁₂H₁₄N₄O₃ 262.27 g/mol Cyclic ether, amino group
Methyl 3-phenyl-... (3k) Phenyl H C₁₂H₁₁N₃O₂ 237.23 g/mol Aromatic substituent
Methyl 3,7-dimethyl-... Methyl H C₁₀H₁₁N₃O₂ 205.21 g/mol Alkyl substituent
Diethyl 8-cyano-7-(4-nitrophenyl)-... (1l) Phenethyl Cyano C₂₇H₂₃N₅O₆ 513.50 g/mol Nitrophenyl, cyano groups

Key Observations :

  • Amino vs. Cyano at position 8: The amino group (target compound) is more polar than cyano (1l), favoring interactions with biological targets .

Physicochemical Properties

Melting Points and Stability
  • Methyl 3-phenyl-... (3k) : Melting point = 155–157°C .
  • Diethyl 8-cyano-... (1l): Melting point = 243–245°C .
  • Target Compound: Expected to have a moderate melting point due to hydrogen bonding from the amino group and steric effects of tetrahydrofuran.
Solubility and Lipophilicity
  • The tetrahydrofuran group in the target compound may enhance solubility in organic solvents compared to phenyl or methyl analogs.
  • The amino group at position 8 increases polarity, favoring solubility in polar solvents (e.g., DMSO, ethanol).

Biological Activity

Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazolopyridine family, characterized by a pyridine ring fused with a triazole moiety. The presence of the tetrahydrofuran group contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

Research indicates that compounds within the triazolopyridine class often exhibit their biological activity through the inhibition of key enzymes and pathways involved in disease processes. For instance, they may act as inhibitors of mitogen-activated protein kinases (MAPKs), particularly p38 MAPK, which plays a crucial role in inflammatory responses and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related triazolo-pyridine derivatives. For example, a study assessed various derivatives for their inhibitory effects on c-Met kinase and cytotoxicity against several cancer cell lines (A549, MCF-7, HeLa). The findings demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 1.06 μM against A549 cells . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

Antimicrobial Activity

Triazolopyridine derivatives have also been evaluated for antimicrobial properties. A study reported that certain related compounds displayed notable antimicrobial activity against various pathogens. Although specific data for this compound was not detailed in the literature reviewed, the presence of amino and carboxylate functional groups may enhance its interaction with microbial targets .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies have shown that triazolo-pyridine derivatives can induce apoptosis in cancer cell lines. For instance, compounds structurally similar to this compound have been reported to cause significant cell cycle arrest and apoptosis in A549 cells. These effects were linked to the inhibition of c-Met kinase activity .
  • Enzymatic Activity : The enzymatic assays conducted on related compounds indicated that some derivatives effectively inhibited c-Met kinase with IC50 values comparable to established inhibitors like Foretinib. This suggests that this compound may share similar inhibitory profiles due to its structural attributes .

Data Summary

Activity IC50 Value (μM) Cell Line Reference
Cytotoxicity1.06A549
Cytotoxicity1.23MCF-7
Cytotoxicity2.73HeLa
Enzyme Inhibition0.090c-Met Kinase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?

  • Methodological Answer : Synthesis typically involves oxidative cyclization of hydrazine intermediates. A green approach uses sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature, achieving yields >70% through clean ring closure . Microwave-assisted methods are also viable for eco-friendly, catalyst-free synthesis, as demonstrated in analogous triazolopyridine derivatives . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and purifying via column chromatography .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign chemical shifts to confirm the tetrahydrofuran (THF) moiety and triazole-pyridine fusion .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches from the ester group (~1700 cm⁻¹) and NH₂ vibrations from the amino group (~3300 cm⁻¹) .
  • HRMS : Validate molecular weight accuracy (e.g., calculated vs. observed m/z) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Post-synthesis, triethylammonium chloride byproducts are removed via filtration. Crude products are isolated by solvent evaporation (e.g., THF), followed by column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Crystallization in ethanol or methanol may further enhance purity .

Advanced Research Questions

Q. How do substituent positions (e.g., tetrahydrofuran-2-yl vs. trifluoromethyl) influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Comparative studies of analogous triazolopyridines reveal that electron-donating groups (e.g., THF) enhance nucleophilic substitution at the pyridine ring, while electron-withdrawing groups (e.g., CF₃) stabilize intermediates during cyclization. Bioactivity assays (e.g., enzyme inhibition) should be paired with computational modeling (DFT) to correlate substituent effects with binding affinity .

Q. What crystallographic data support the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) of related triazolopyridines shows planar triazole-pyridine fused rings with dihedral angles <5°, confirming rigidity. The THF moiety adopts an envelope conformation, influencing steric interactions. Data-to-parameter ratios >13:1 ensure structural reliability .

Q. How can conflicting NMR data (e.g., split signals for NH₂ groups) be resolved?

  • Methodological Answer : Split signals may arise from restricted rotation or hydrogen bonding. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. Deuterium exchange experiments (D₂O) confirm exchangeable protons. 2D NMR (e.g., HSQC, HMBC) maps coupling networks to resolve ambiguities .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

  • Methodological Answer : Optimize stepwise protocols:

  • Step 1 : Ensure high purity of intermediates (e.g., hydrazine derivatives) via recrystallization.
  • Step 2 : Use microwave irradiation to accelerate slow reactions (e.g., cyclization) while reducing side products .
  • Step 3 : Employ design of experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature) impacting yield .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. HPLC monitors degradation products (e.g., ester hydrolysis). Buffered solutions (pH 1–13) assess pH-dependent stability. Store at −20°C in anhydrous DMSO to prevent decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
Methyl 8-amino-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

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